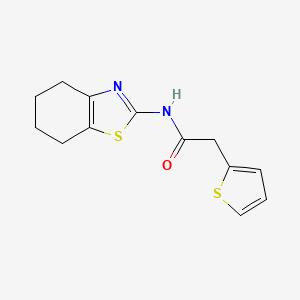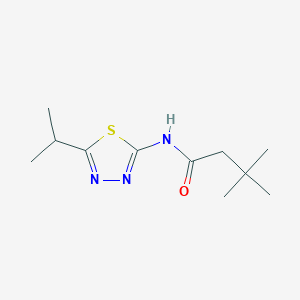![molecular formula C17H13ClN2O2 B5864140 2-[(5-chloro-8-quinolinyl)oxy]-N-phenylacetamide](/img/structure/B5864140.png)
2-[(5-chloro-8-quinolinyl)oxy]-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(5-chloro-8-quinolinyl)oxy]-N-phenylacetamide, also known as CQPA, is a synthetic compound that has been extensively researched for its potential therapeutic applications. It belongs to the class of quinoline derivatives and has been found to exhibit a wide range of biological activities. In
Aplicaciones Científicas De Investigación
2-[(5-chloro-8-quinolinyl)oxy]-N-phenylacetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, antibacterial, antifungal, and antiviral activities. This compound has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to be effective against antibiotic-resistant bacteria and fungi. Additionally, this compound has been shown to inhibit the replication of several viruses, including HIV and influenza.
Mecanismo De Acción
The mechanism of action of 2-[(5-chloro-8-quinolinyl)oxy]-N-phenylacetamide is not fully understood. However, it is believed to act through multiple pathways, including inhibition of DNA synthesis, induction of apoptosis, and modulation of immune responses. This compound has also been shown to inhibit the activity of several enzymes, including topoisomerase II and III, which are involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been found to modulate immune responses, including the production of cytokines and chemokines. Additionally, this compound has been shown to inhibit the activity of several enzymes involved in DNA replication and repair, leading to DNA damage and cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(5-chloro-8-quinolinyl)oxy]-N-phenylacetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it suitable for various scientific applications. Additionally, this compound has been extensively studied, and its biological activities have been well characterized. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and its potential toxicity and side effects need to be further investigated.
Direcciones Futuras
There are several future directions for the research of 2-[(5-chloro-8-quinolinyl)oxy]-N-phenylacetamide. One potential application is in the development of new anticancer drugs. This compound has been shown to exhibit potent antitumor activity, and further studies are needed to explore its potential as a therapeutic agent. Additionally, this compound has been found to exhibit antibacterial, antifungal, and antiviral activities, and further studies are needed to explore its potential as an antimicrobial agent. Finally, the mechanism of action of this compound needs to be further elucidated to better understand its biological activities and potential therapeutic applications.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications. It exhibits a wide range of biological activities, including antitumor, antibacterial, antifungal, and antiviral activities. This compound has been shown to inhibit the growth of cancer cells, modulate immune responses, and inhibit the activity of several enzymes involved in DNA replication and repair. While there are limitations to using this compound in lab experiments, its potential as a therapeutic agent warrants further investigation. Future research directions include the development of new anticancer drugs, exploring its potential as an antimicrobial agent, and elucidating its mechanism of action.
Métodos De Síntesis
2-[(5-chloro-8-quinolinyl)oxy]-N-phenylacetamide can be synthesized through a multistep process involving the reaction of 5-chloro-8-hydroxyquinoline with N-phenylacetyl chloride in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with acetic anhydride to yield the final product, this compound. The synthesis of this compound has been optimized to yield high purity and yield, making it suitable for various scientific applications.
Propiedades
IUPAC Name |
2-(5-chloroquinolin-8-yl)oxy-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2/c18-14-8-9-15(17-13(14)7-4-10-19-17)22-11-16(21)20-12-5-2-1-3-6-12/h1-10H,11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUJMCSGNKLWLGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)COC2=C3C(=C(C=C2)Cl)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[4-(benzyloxy)-3-chloro-5-methoxyphenyl]methanol](/img/structure/B5864084.png)
![1-(4-fluorophenyl)-4-[(3-nitrophenyl)carbonothioyl]piperazine](/img/structure/B5864089.png)
![2-phenyl-N-[3-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5864098.png)


![N-(2-ethyl-6-methylphenyl)-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5864123.png)
![N-(3,4-difluorophenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5864131.png)

![N-[3-(4-morpholinylcarbonyl)phenyl]-3-phenylpropanamide](/img/structure/B5864138.png)

![2-(3-methoxyphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5864159.png)